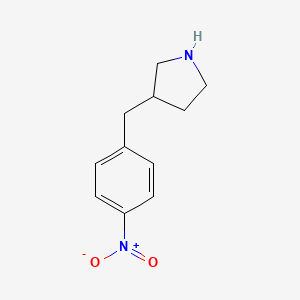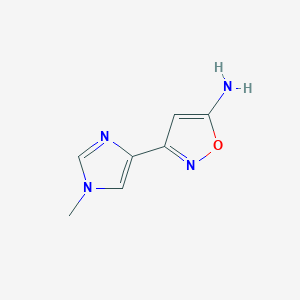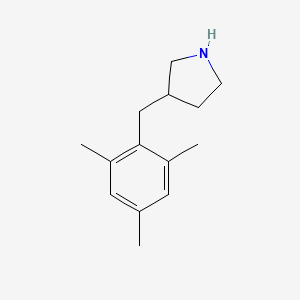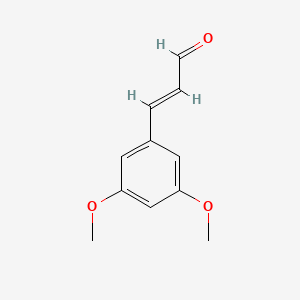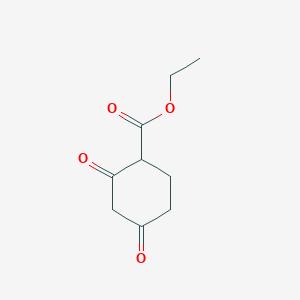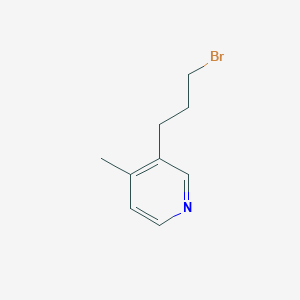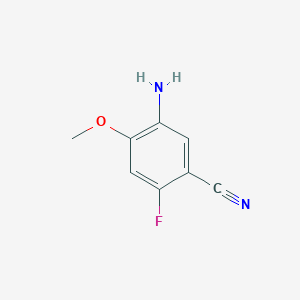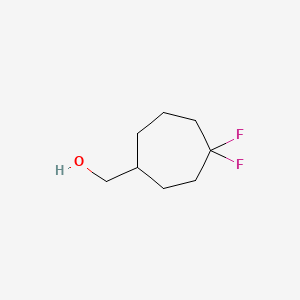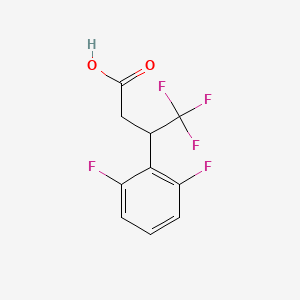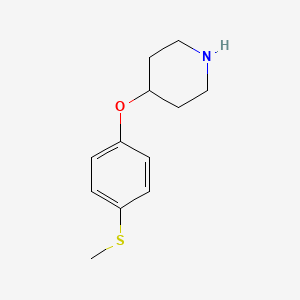
3,3-Diethoxy-1,1,1-trifluoropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethoxy-1,1,1-trifluoropropan-2-one: is an organic compound with the molecular formula C7H11F3O3 It is a trifluoromethyl ketone derivative, characterized by the presence of two ethoxy groups and a trifluoromethyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethoxy-1,1,1-trifluoropropan-2-one typically involves the reaction of trifluoroacetone with ethanol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes further reaction to yield the desired product. The general reaction scheme is as follows:
CF3COCH3+2C2H5OH→CF3C(OCH2CH3)2+H2O
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3,3-Diethoxy-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,3-Diethoxy-1,1,1-trifluoropropan-2-one is used as a building block in organic synthesis. Its trifluoromethyl group imparts unique reactivity, making it valuable for the synthesis of fluorinated compounds.
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving ketone groups
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3,3-Diethoxy-1,1,1-trifluoropropan-2-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s electrophilicity, making it a potent inhibitor of enzymes that interact with ketone groups. The ethoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
3-Bromo-1,1,1-trifluoroacetone: Similar in structure but with a bromine atom instead of ethoxy groups.
1,1,1-Trifluoro-2-propanone: Lacks the ethoxy groups, making it less reactive in certain substitution reactions.
Uniqueness: 3,3-Diethoxy-1,1,1-trifluoropropan-2-one is unique due to the presence of both ethoxy and trifluoromethyl groups, which confer distinct chemical properties
Properties
Molecular Formula |
C7H11F3O3 |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
3,3-diethoxy-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C7H11F3O3/c1-3-12-6(13-4-2)5(11)7(8,9)10/h6H,3-4H2,1-2H3 |
InChI Key |
CDPRJEXNHGYUPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C(F)(F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



